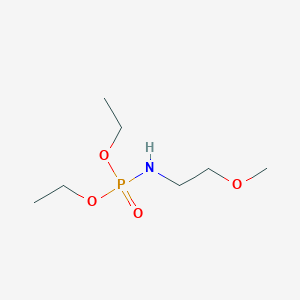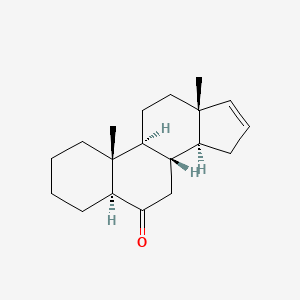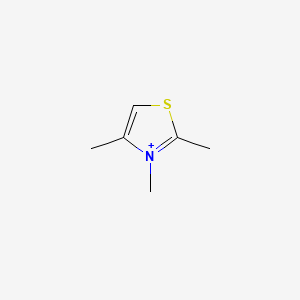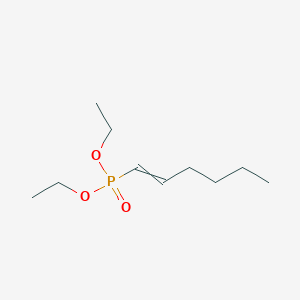
Rhodanine, 3-veratryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine, 3-veratryl- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antidiabetic, antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhodanine derivatives, including Rhodanine, 3-veratryl-, can be synthesized through various methods. One common approach involves the reaction of rhodanine with aromatic aldehydes under basic conditions to form N-substituted rhodanines . Another method involves the use of Schiff bases, where rhodanine reacts with aromatic aldehydes in a two-step reaction . These reactions typically occur at room temperature and can be performed in aqueous media, making them environmentally friendly .
Industrial Production Methods
Industrial production of rhodanine derivatives often involves multi-step synthesis processes. These methods require highly reactive functional groups and smooth reaction conditions to ensure high yields and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodanine, 3-veratryl-, like other rhodanine derivatives, undergoes various chemical reactions, including:
Oxidation: Rhodanine derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert rhodanine derivatives into thiazolidines.
Substitution: Rhodanine derivatives can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted rhodanine derivatives .
Wissenschaftliche Forschungsanwendungen
Rhodanine, 3-veratryl-, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Rhodanine derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Rhodanine derivatives are used in the development of chemosensors for detecting metal ions like Fe3+.
Wirkmechanismus
The mechanism of action of Rhodanine, 3-veratryl-, involves its interaction with various molecular targets and pathways. Rhodanine derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH homeostasis . The inhibition of these enzymes disrupts cellular processes, leading to the compound’s pharmacological effects. Molecular docking studies have shown that rhodanine derivatives bind to the active sites of these enzymes, further elucidating their mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Rhodanine, 3-veratryl-, can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Used as a substrate in various syntheses and exhibits antibacterial activity.
Rhodanine-3-propionic acid: Similar to rhodanine-3-acetic acid but with a longer alkyl chain, affecting its geometry and interactions.
Rhodanine-3-butyric acid: Another homolog with a longer alkyl chain, used in the synthesis of various compounds.
Rhodanine, 3-veratryl-, is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the veratryl group can enhance its pharmacological properties and make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
23538-05-8 |
|---|---|
Molekularformel |
C12H13NO3S2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
GEAXYSILQKHIOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


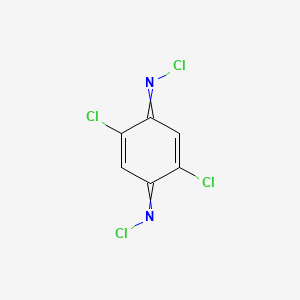
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
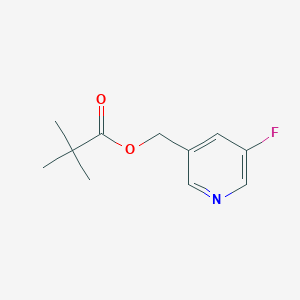
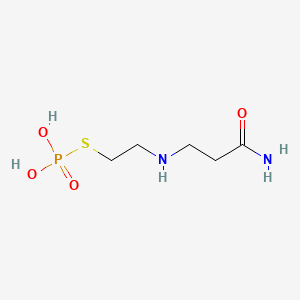
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
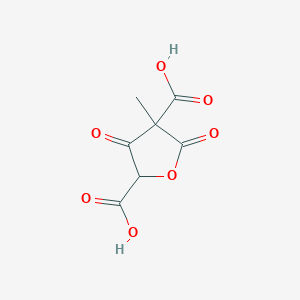
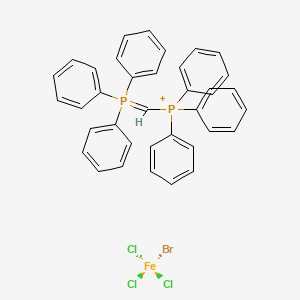
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
